molecular formula C34H63I2N3O2 B1209621 (4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide CAS No. 131221-62-0

(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide

Cat. No. B1209621
CAS RN: 131221-62-0
M. Wt: 799.7 g/mol
InChI Key: APFOLQPXZRHTLE-YGSHSALASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide, also known as this compound, is a useful research compound. Its molecular formula is C34H63I2N3O2 and its molecular weight is 799.7 g/mol. The purity is usually 95%.
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properties

CAS RN

131221-62-0

Molecular Formula

C34H63I2N3O2

Molecular Weight

799.7 g/mol

IUPAC Name

(4R)-4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide

InChI

InChI=1S/C34H62N3O2.2HI/c1-25(8-13-32(39)35-18-7-19-37(6)22-20-36(4,5)21-23-37)29-11-12-30-28-10-9-26-24-27(38)14-16-33(26,2)31(28)15-17-34(29,30)3;;/h25-31,38H,7-24H2,1-6H3;2*1H/q+1;;/p-1/t25-,26-,27-,28?,29-,30?,31?,33+,34-;;/m1../s1

InChI Key

APFOLQPXZRHTLE-YGSHSALASA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+]1(CC[N+](CC1)(C)C)C)[C@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C.[I-].[I-]

SMILES

CC(CCC(=O)NCCC[N+]1(CC[N+](CC1)(C)C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C.[I-].[I-]

Canonical SMILES

CC(CCC(=O)NCCC[N+]1(CC[N+](CC1)(C)C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C.[I-].[I-]

synonyms

BRL 39924A
BRL-39924A

Origin of Product

United States

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